REACTION_SMILES
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[CH2:32]([Cl:33])[Cl:34].[CH3:20][C:21](=[O:22])[OH:23].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[N-:1]=[N+:2]=[N-:3].[Na+:25].[OH-:24].[n:4]1[c:5]([C:17]([OH:18])=[O:19])[n:6][cH:7][c:8]2[nH:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[c:16]12>>[NH2:1][c:5]1[n:4][c:16]2[c:8]([cH:7][n:6]1)[nH:9][c:10]1[cH:11][cH:12][cH:13][cH:14][c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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O=C(O)c1ncc2[nH]c3ccccc3c2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ncc2[nH]c3ccccc3c2n1
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Name
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Type
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product
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Smiles
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Nc1ncc2[nH]c3ccccc3c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |